molecular formula C12H6ClF4N B3264163 3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 387827-70-5

3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No.: B3264163
CAS No.: 387827-70-5
M. Wt: 275.63 g/mol
InChI Key: XSKLNXHHATVCSA-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is a advanced heteroaromatic building block designed for research and development in the agrochemical and pharmaceutical industries. This compound belongs to the class of trifluoromethylpyridine (TFMP) derivatives, a group known for its critical role in modern discovery chemistry . The biological activity of TFMP derivatives is attributed to the unique combination of the fluorine atom's physicochemical properties—such as its small van der Waals radius and high electronegativity—and the characteristic profile of the pyridine moiety . The trifluoromethyl group is a strongly electron-withdrawing group, which can significantly influence a molecule's conformation, metabolism, and binding affinity . In the agrochemical sector, TFMP derivatives form the core structure of more than 20 commercial active ingredients, including leading herbicides and fungicides . As a key intermediate, this compound is engineered for precision synthesis, where its halogen substituents facilitate further functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions to construct complex target molecules . In pharmaceutical research, TFMP derivatives have been incorporated into several approved drugs and numerous candidates in clinical trials, serving as essential scaffolds for designing novel bioactive compounds with improved efficacy and pharmacokinetic properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF4N/c13-9-5-7(12(15,16)17)6-18-11(9)8-3-1-2-4-10(8)14/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKLNXHHATVCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205966
Record name 3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387827-70-5
Record name 3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387827-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by the introduction of the fluoro and trifluoromethyl groups through nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ in substituent types, positions, and electronic properties, which influence their physical, chemical, and biological behaviors. Key structural analogs include:

Compound Name Substituent Variations Molecular Formula Molecular Weight
3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine 2-fluorophenyl at C2; Cl at C3; CF₃ at C5 C₁₂H₆ClF₄N 275.63
3-Chloro-2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine 4-fluorophenyl at C2 (para-substituted) C₁₂H₆ClF₄N 275.63
3-Chloro-2-(3-nitro-4-benzyloxyphenyl)-5-(trifluoromethyl)pyridine (7e) Nitro and benzyloxy groups on phenyl ring C₂₀H₁₂ClF₃N₂O₃ 420.77
3-Chloro-2-(3-cyclopropyl-4-benzyloxyphenyl)-5-(trifluoromethyl)pyridine (7q) Cyclopropyl and benzyloxy groups on phenyl ring C₂₃H₁₈ClF₃N₂O 446.85
3-Chloro-2-(4-sulfonylbenzyloxyphenyl)-5-(trifluoromethyl)pyridine (7b) Sulfonyl group on benzyloxy substituent C₂₀H₁₂ClF₃N₂O₃S 452.83

Key Observations :

  • Substituent Position: The fluorophenyl group’s position (ortho vs. para) alters electronic effects.
  • Electron-Withdrawing Groups : Nitro (7e) and sulfonyl (7b) groups increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to the target compound .
  • Bulkiness : Cyclopropyl substituents (7q) increase steric bulk, which may reduce solubility but improve binding specificity in biological systems .

Physical Properties

Comparative data on melting points and synthesis yields highlight substituent-driven trends:

Compound Name Melting Point (°C) Synthesis Yield (%)
Target Compound Not reported Not reported
7e 122.1–124.8 71.8
7f 73.3–75.1 40.8
7j 62.3 (partial data) 91.5
7b 111.8–114.0 48.4

Analysis :

  • Higher melting points in nitro- and sulfonyl-containing analogs (7e, 7b) suggest stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) due to polar substituents.
  • Lower yields in 7f (40.8%) and 7b (48.4%) may reflect challenges in introducing trifluoromethyl or sulfonyl groups during synthesis .

Comparison with Analogs :

  • 7q : Incorporates a cyclopropyl group via Friedel-Crafts alkylation, requiring stringent temperature control.
  • 7e : Nitro group introduction demands nitration conditions (HNO₃/H₂SO₄), posing safety challenges.

Biological Activity

3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in various therapeutic areas, including antibacterial, anticancer, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C₆H₂ClF₄N
  • Molecular Weight : 199.53 g/mol
  • CAS Number : 72537-17-8

Antibacterial Activity

Research indicates that halogenated pyridine derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. faecalis40 µg/mL
P. aeruginosa50 µg/mL
S. typhi45 µg/mL
K. pneumoniae30 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results in inhibiting cancer cell proliferation across different cancer types:

Cancer Cell LineIC₅₀ (µM)
Breast Cancer (MCF-7)14
Prostate Cancer10
Pancreatic Cancer7

Research indicates that this compound may target specific molecular pathways involved in cancer cell signaling and angiogenesis, making it a candidate for further investigation in oncology .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. Studies indicate that it can inhibit pro-inflammatory cytokine production, which is crucial in managing inflammatory diseases. The following table summarizes the observed effects:

CytokineInhibition (%)
TNF-α60
IL-650
IL-1β55

These findings highlight the potential of this compound as an anti-inflammatory agent .

Case Study 1: Antibacterial Efficacy

In a controlled study, a series of halogenated pyridine derivatives were tested against a panel of bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study concluded that the trifluoromethyl group significantly contributes to the compound's potency .

Case Study 2: Anticancer Mechanism

A recent study focused on the mechanism of action of this compound in breast cancer cells. The findings revealed that treatment with the compound resulted in cell cycle arrest at the S phase and induced apoptosis, suggesting its potential as a therapeutic agent for breast cancer .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine, and how is regioselectivity controlled during halogenation?

  • Methodology : High-temperature catalytic vapor-phase chlorination of β-picoline derivatives is a key method, often involving halogen exchange with fluorine donors (e.g., HF or trifluoromethylating agents). Regioselectivity is achieved by optimizing reaction temperature (150–200°C) and catalysts (e.g., AlCl₃ or FeCl₃). Post-synthetic purification via column chromatography (silica gel, petroleum ether/ethyl acetate) ensures product purity .
  • Data Contradiction : Some patents report alternative pathways using liquid-phase fluorination of chlorinated intermediates, which may yield regioisomers requiring rigorous NMR validation .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodology :

  • NMR : ¹H/¹³C/¹⁹F NMR (e.g., δ ~8.5 ppm for pyridine protons, ~-60 ppm for CF₃ in ¹⁹F NMR) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with key parameters like bond lengths (C-Cl: ~1.73 Å, C-F: ~1.34 Å) and dihedral angles (fluorophenyl vs. pyridine ring: ~30–40°) .
    • Validation : Cross-referencing experimental data with computed PubChem entries (InChI keys, molecular formulas) resolves ambiguities in substituent positioning .

Advanced Research Questions

Q. How does this compound participate in Pd-catalyzed C–H bond arylation for generating luminescent Ir(III) complexes?

  • Methodology : The pyridine ring acts as a directing group, enabling ortho-C–H activation. Optimized conditions include Pd(OAc)₂ (5 mol%), Ag₂CO₃ (oxidant), and arylboronic acids in DMF at 100°C. The trifluoromethyl group enhances electron deficiency, favoring oxidative addition .
  • Data Analysis : Conflicting yields (77–93%) in similar reactions suggest solvent polarity (DMF vs. THF) and substituent steric effects critically influence efficiency .

Q. What strategies enable regiospecific functionalization of the pyridine core for medicinal chemistry applications?

  • Substitution Reactions :

  • Nucleophilic aromatic substitution : Chlorine at C3 is displaced by amines (e.g., azetidine, pyrrolidine) in DMSO at 80°C, yielding derivatives like 3-azetidinyl analogs (85% yield) .
  • Suzuki-Miyaura coupling : Boronic esters at C5 couple with aryl halides (Pd(dppf)Cl₂, K₂CO₃, dioxane) to introduce biaryl motifs .
    • Challenges : Competing reactivity of the 2-fluorophenyl group may require protecting-group strategies (e.g., Boc for amines) .

Q. How is this compound utilized in studying mTOR signaling inhibition, and what SAR insights have emerged?

  • Biological Methodology : SC06, a derivative, disrupts mTORC1/2 by binding to the ATP pocket. In vitro assays (MTT, Annexin V/PI staining) show IC₅₀ = 2.5 µM in multiple myeloma cells. The trifluoromethyl group enhances metabolic stability, while the 2-fluorophenyl moiety improves hydrophobic interactions .
  • SAR : Removing the chlorine atom reduces potency by >50%, highlighting its role in target engagement .

Safety and Handling

Q. What safety protocols are mandated for handling this compound given its hazardous classifications?

  • Hazard Data : Classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 (respiratory system effects). Flash point = 113°C (closed cup) .
  • Protocols : Use N95 masks, gloves, and fume hoods. Store under inert atmosphere (-20°C) to prevent decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
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3-Chloro-2-(2-fluorophenyl)-5-(trifluoromethyl)pyridine

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